3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide
Description
3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 5-methyl group and linked to a 3-methoxybenzamide moiety via an amino bridge. This structure is characteristic of kinase-targeting molecules, as thienopyrimidine derivatives are known for their roles in inhibiting enzymes such as JAK1 and other tyrosine kinases . Safety guidelines highlight its sensitivity to heat and reactive conditions, necessitating storage away from ignition sources and careful handling .
Properties
CAS No. |
917907-12-1 |
|---|---|
Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-methoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide |
InChI |
InChI=1S/C15H14N4O2S/c1-8-6-22-15-12(8)14(17-7-18-15)19-10-4-3-9(13(16)20)5-11(10)21-2/h3-7H,1-2H3,(H2,16,20)(H,17,18,19) |
InChI Key |
FZOGZHFEDCRSEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=C(C=C(C=C3)C(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base.
Introduction of the Benzamide Moiety: The thieno[2,3-d]pyrimidine core is then reacted with 3-methoxy-4-aminobenzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antiproliferative and antimicrobial properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzamide moiety with a thieno[2,3-d]pyrimidine ring system, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 917907-12-1 |
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 3-methoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide |
| InChI Key | FZOGZHFEDCRSEU-UHFFFAOYSA-N |
The biological activity of 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit various enzymes and receptors associated with cell proliferation and survival, such as:
- Tyrosine Kinases
- Cyclin-dependent Kinases
These interactions can lead to antiproliferative effects, making this compound a candidate for cancer therapy.
Antiproliferative Properties
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant inhibition of non-small cell lung cancer (NSCLC) proliferation, suggesting that similar mechanisms might be at play with 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide .
Case Studies and Research Findings
- Cancer Cell Lines : A study evaluated the effects of thieno[2,3-d]pyrimidine derivatives on NSCLC cells, noting reduced cell viability and induced apoptosis at specific concentrations .
- Antiviral Activity : Although not directly tested on HBV, related benzamide derivatives have shown antiviral properties by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication . This suggests potential for further exploration in viral infections.
Comparative Analysis with Similar Compounds
The unique substitution pattern of 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide differentiates it from other compounds within the thieno[2,3-d]pyrimidine class:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Thieno[2,3-d]pyrimidine Derivatives | Anticancer, Antimicrobial | Similar core structure |
| Pyrido[2,3-d]pyrimidine Derivatives | Antiviral | Different substitution patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
